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(1-Methyl-2-nitroaziridin-2-yl)methanol

Cat. No.: B13836077
M. Wt: 132.12 g/mol
InChI Key: QLUSGEIIIVTLAO-UHFFFAOYSA-N
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Description

(1-Methyl-2-nitroaziridin-2-yl)methanol (CAS 158670-07-6) is a nitrogen- and oxygen-containing heterocyclic compound with the molecular formula C 4 H 8 N 2 O 3 and a molecular weight of 132.12 g/mol . This aziridine derivative features a nitro group and a hydroxymethyl side chain, a structure that makes it a valuable and versatile building block in organic synthesis and medicinal chemistry research. Researchers can utilize this compound as a key synthetic intermediate for constructing more complex molecular architectures. Its reactive aziridine ring can undergo ring-opening reactions with various nucleophiles, while the nitro group can be reduced to an amine or serve as an electron-withdrawing component. The primary alcohol functionality provides a handle for further functionalization, such as esterification or oxidation. Although specific biological data for this compound is not widely reported, analogs and derivatives of nitropyridines and other nitro-heterocycles are extensively studied for their diverse biological activities, which include serving as kinase inhibitors, antimicrobial agents, and intermediates for pharmaceuticals . Key Identifiers and Properties: - CAS Number: 158670-07-6 - Molecular Formula: C 4 H 8 N 2 O 3 - Molecular Weight: 132.12 g/mol - SMILES: CN1CC1(CO) N+ [O-] - InChI Key: QLUSGEIIIVTLAO-UHFFFAOYSA-N This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N2O3 B13836077 (1-Methyl-2-nitroaziridin-2-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H8N2O3

Molecular Weight

132.12 g/mol

IUPAC Name

(1-methyl-2-nitroaziridin-2-yl)methanol

InChI

InChI=1S/C4H8N2O3/c1-5-2-4(5,3-7)6(8)9/h7H,2-3H2,1H3

InChI Key

QLUSGEIIIVTLAO-UHFFFAOYSA-N

Canonical SMILES

CN1CC1(CO)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 1 Methyl 2 Nitroaziridin 2 Yl Methanol

Strategies for Aziridine (B145994) Ring Formation

The synthesis of the aziridine core of (1-Methyl-2-nitroaziridin-2-yl)methanol can be approached through several distinct strategies, each with its own set of advantages and challenges. These methods primarily involve the direct formation of the ring from unsaturated precursors or the cyclization of appropriately functionalized acyclic compounds.

Direct Aziridination Approaches Utilizing Nitroalkenes

A prominent and highly effective method for the synthesis of nitro-substituted aziridines involves the direct aziridination of nitroalkenes. This approach is particularly relevant for the synthesis of the target compound, as it allows for the simultaneous introduction of the nitrogen atom and the formation of the aziridine ring on a substrate already bearing the nitro group.

One such methodology involves a one-pot synthesis where a nitroalkene is treated with an aliphatic amine and an N-halosuccinimide. nih.gov For the synthesis of this compound, a plausible precursor would be 3-nitroprop-2-en-1-ol. The reaction with methylamine (B109427) would form an intermediate that, upon reaction with N-chlorosuccinimide (NCS), would undergo cyclization to form the desired aziridine. This process is generally mild and can be highly diastereoselective. nih.gov

The general scheme for this reaction is as follows:

Reactant 1Reactant 2ReagentProductKey Features
NitroalkeneAliphatic AmineN-Chlorosuccinimide (NCS)trans-N-Alkyl-C-nitroaziridineMild conditions, one-pot synthesis, high diastereoselectivity nih.gov

Diastereoselective Aziridination Techniques

The control of stereochemistry is a critical aspect of aziridine synthesis, and various diastereoselective techniques have been developed. In the context of the direct aziridination of nitroalkenes, the reaction often proceeds with high diastereoselectivity, favoring the formation of the trans-isomer. nih.gov This stereochemical outcome is influenced by the reaction mechanism, which likely involves a stepwise process allowing for the adoption of a thermodynamically more stable transition state.

Furthermore, the choice of catalyst and reagents can significantly impact the diastereoselectivity of aziridination reactions. For instance, certain bifunctional organocatalysts have been shown to mediate tandem Michael addition and aza-Henry reactions of nitroalkenes with N-tosylimines, leading to the formation of functionalized enamines that could be precursors to aziridines with good to high enantioselectivity. nih.gov While not a direct aziridination, these methods highlight the potential for controlling stereochemistry in reactions involving nitroalkenes. The aza-Henry reaction, the addition of a nitroalkane to an imine, is a key step in the synthesis of vicinal diamines and can be rendered highly syn-diastereoselective under certain conditions, a feature that is otherwise rare. rsc.org

Cyclization Reactions Involving Nitrogen and Halogenated Intermediates

An alternative and classical approach to aziridine synthesis involves the intramolecular cyclization of a vicinal haloamine. wikipedia.org This method, often referred to as the Wenker synthesis or a Gabriel-type synthesis, relies on the intramolecular SN2 displacement of a halide by an adjacent amine. For the synthesis of this compound, this would necessitate a precursor such as 2-chloro-1-(methylamino)-1-nitropropan-3-ol.

The general principle of this cyclization is outlined below:

Precursor TypeReaction ConditionProductMechanism
Vicinal HaloamineBaseAziridineIntramolecular SN2 reaction wikipedia.org

This approach's success is contingent on the efficient synthesis of the halogenated and aminated precursor in the correct regiochemical arrangement.

Introduction of the Nitro Group into Aziridine Systems

The placement of the nitro group on the aziridine ring is a key synthetic challenge. This can be achieved either by direct nitration of a pre-formed aziridine ring or, more commonly, by constructing the ring from a precursor that already contains the nitro functionality.

Direct Nitration Strategies

The direct nitration of an aziridine ring is a synthetically challenging endeavor. The high ring strain of the aziridine nucleus makes it susceptible to ring-opening reactions under the harsh conditions often required for nitration. Standard nitrating agents, such as nitric acid, could lead to the degradation of the aziridine ring.

While there is limited specific literature on the direct nitration of aziridines to form 2-nitroaziridines, the synthesis of other nitro-heterocycles sometimes employs milder nitrating agents. nih.gov However, the application of such methods to a sensitive, strained ring like aziridine is not well-established and would likely result in low yields and a mixture of byproducts.

Construction from Nitro-Substituted Precursors

A more viable and widely employed strategy for the synthesis of nitro-aziridines is to start with precursors that already contain the nitro group. This approach circumvents the difficulties associated with the direct nitration of the aziridine ring.

As detailed in section 2.1.1, the use of nitroalkenes as starting materials is a prime example of this strategy. nih.gov The Henry reaction, which involves the addition of a nitroalkane to an aldehyde or ketone, is a powerful tool for creating the necessary carbon-carbon bond and introducing the nitro and hydroxyl functionalities in a precursor that can then be further elaborated to the target aziridine. mdpi.com For instance, the reaction between nitromethane (B149229) and an appropriate amino-aldehyde could generate a nitro-alcohol intermediate, which could then be converted to the aziridine.

The synthesis of amino-acid-based nitroalkenes has been demonstrated through a sequence involving a Henry reaction followed by an elimination reaction, showcasing the utility of nitro-substituted intermediates in the synthesis of complex molecules. mdpi.com This general approach of building the carbon skeleton with the nitro group already in place is the most logical and well-precedented route to this compound.

Investigation of Chiral Synthesis Pathways

The C2 carbon of this compound is a stereocenter. Therefore, producing enantiomerically pure versions of this compound requires asymmetric synthesis strategies. The main approaches to controlling stereochemistry in this context are the use of chiral auxiliaries and asymmetric catalysis.

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com

In the synthesis of chiral this compound, an auxiliary could be attached to a precursor molecule to control either the formation of the aziridine ring or the functionalization at the C2 position. For instance, if the synthesis proceeds through the reduction of a 1-methyl-2-nitroaziridine-2-carboxylic acid derivative, a chiral auxiliary could be used to form a chiral amide. The steric influence of the auxiliary could then direct the diastereoselective reduction of the carbonyl group or a diastereoselective hydroxymethylation reaction on the corresponding enolate.

Commonly used and effective chiral auxiliaries include:

Evans Oxazolidinones: These are widely used to direct stereoselective alkylations and aldol (B89426) reactions of attached acyl groups. wikipedia.org

Pseudoephedrine Amides: Pseudoephedrine can be used to form chiral amides, where its stereocenters effectively shield one face of the corresponding enolate, directing incoming electrophiles to the opposite face. wikipedia.org

Camphorsultams: These auxiliaries provide excellent stereochemical control in a variety of reactions, including aza-Darzens reactions for aziridine synthesis. researchgate.net

Asymmetric catalysis is a powerful tool for synthesizing chiral molecules, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product. bohrium.com This approach can be applied either to the formation of the aziridine ring itself or to the installation of the hydroxymethyl group.

Catalytic Asymmetric Aziridination: The formation of a chiral aziridine ring from an achiral precursor can be achieved through various catalytic methods. One major approach is the transfer of a nitrene group to an alkene, catalyzed by a chiral transition metal complex. bohrium.com Another prominent method involves the reaction of an imine with a diazo compound, catalyzed by a chiral Lewis or Brønsted acid. msu.edumsu.edu

Catalytic Asymmetric Henry Reaction: If the synthetic route involves hydroxymethylation via a Henry-type reaction, this step can be rendered asymmetric. The catalytic asymmetric Henry reaction is well-developed and employs chiral metal complexes or organocatalysts to control the facial selectivity of the nucleophilic attack of the nitronate on the aldehyde. organic-chemistry.orgbuchler-gmbh.com This approach would create the C2 stereocenter during the installation of the hydroxymethyl group. High enantioselectivities have been achieved using various catalyst systems. nih.govrsc.org

Below is a table summarizing selected catalyst systems relevant to the asymmetric synthesis of aziridines and β-nitro alcohols.

Catalyst SystemLigand / Catalyst TypeReaction TypeTypical SubstratesReference
Copper(I) or Copper(II)Chiral Bis(oxazoline)Aziridination / Henry ReactionOlefins, α-Keto Esters bohrium.comorganic-chemistry.org
Borate / Brønsted AcidVANOL or VAPOLAziridinationImines and Diazo Compounds msu.edumsu.edu
Copper(I)Bis(sulfonamide)-DiamineHenry ReactionNitroalkanes and Aldehydes organic-chemistry.org
Cinchona AlkaloidsOrganocatalystHenry ReactionNitroalkanes and Aldehydes buchler-gmbh.com
Nickel(II) ComplexChiral N,N'-DioxideAziridinationMethyleneindolinones researchgate.net

These catalytic methods represent the state-of-the-art in asymmetric synthesis and provide viable pathways for accessing enantiopure this compound.

Derivation from Chiral Pool Precursors (e.g., D-Tartaric Acid)

Information regarding the use of chiral pool precursors, such as D-tartaric acid, for the enantioselective synthesis of this compound is not available in the current body of scientific literature. Chiral pool synthesis is a common strategy to obtain enantiomerically pure compounds by utilizing readily available chiral molecules from nature. This approach, if developed, would be crucial for accessing specific stereoisomers of the target molecule, which could have distinct biological activities. However, no studies have been published that describe such a synthetic route for this particular compound.

Optimization of Reaction Conditions and Yields

Detailed research findings on the optimization of reaction conditions to maximize the yield and purity of this compound are not documented. The optimization of synthetic parameters—such as temperature, pressure, solvent, catalyst, and reaction time—is a critical aspect of process chemistry, aiming to develop efficient, scalable, and cost-effective manufacturing processes. Without initial reports on the synthesis of this compound, there is no foundational data upon which optimization studies could be based or reported.

Further research and publication in the field of synthetic organic chemistry are required to elucidate the synthetic pathways to this compound. Until such work is made public, a detailed and scientifically accurate article on its synthesis cannot be provided.

Chemical Reactivity and Transformation Pathways

Aziridine (B145994) Ring-Opening Reactions

The high ring strain energy of aziridines makes them valuable synthons for the creation of diverse nitrogen-containing molecules through ring-opening reactions. mdpi.comnih.gov The presence of a methyl group on the nitrogen and a nitro and a hydroxymethyl group on one of the carbons of (1-methyl-2-nitroaziridin-2-yl)methanol introduces asymmetry, which is crucial in determining the regioselectivity and stereoselectivity of these transformations.

Nucleophilic ring-opening is a characteristic reaction of aziridines, proceeding via an SN2 mechanism. mdpi.com The rate and regioselectivity of this reaction are highly dependent on the nature of the substituents on the aziridine ring. For this compound, the presence of the electron-withdrawing nitro group at the C2 position significantly activates the ring towards nucleophilic attack.

The regioselectivity of nucleophilic attack on unsymmetrical aziridines is a subject of considerable interest. In the case of this compound, two carbon atoms are available for nucleophilic attack: C2, which is substituted with a nitro and a hydroxymethyl group, and C3, which is unsubstituted.

The outcome of the nucleophilic attack is governed by a balance of steric and electronic effects. Generally, for non-activated aziridines, nucleophilic attack occurs at the less sterically hindered carbon atom. rsc.orgfrontiersin.org However, for activated aziridines bearing an electron-withdrawing group, the electronic effects can dominate, favoring attack at the more substituted carbon. frontiersin.org In this compound, the strong electron-withdrawing nature of the nitro group at C2 makes this carbon highly electrophilic. Therefore, nucleophilic attack is expected to occur preferentially at the C2 position. This is because the electron-withdrawing nitro group can stabilize the partial negative charge that develops on the nitrogen atom in the transition state of the SN2 reaction.

The stereoselectivity of the ring-opening reaction is typically high, proceeding with an inversion of configuration at the center of attack, which is characteristic of an SN2 mechanism. mdpi.com If the starting aziridine is enantiomerically pure, the ring-opening reaction will lead to the formation of a stereochemically defined product.

Table 1: Predicted Regioselectivity of Nucleophilic Ring-Opening of this compound

Nucleophile (Nu⁻)Major ProductMinor ProductRationale for Regioselectivity
Azide (N₃⁻)2-Azido-2-(hydroxymethyl)-N-methyl-2-nitroethan-1-amine1-Azido-2-(hydroxymethyl)-N-methyl-2-nitroethan-1-amineThe strong electron-withdrawing nitro group at C2 enhances its electrophilicity, favoring attack at the more substituted carbon.
Cyanide (CN⁻)2-Cyano-2-(hydroxymethyl)-N-methyl-2-nitroethan-1-amine1-Cyano-2-(hydroxymethyl)-N-methyl-2-nitroethan-1-amineSimilar to azide, the electronic effect of the nitro group directs the nucleophile to the C2 position.
Thiolate (RS⁻)2-(Alkylthio)-2-(hydroxymethyl)-N-methyl-2-nitroethan-1-amine1-(Alkylthio)-2-(hydroxymethyl)-N-methyl-2-nitroethan-1-amineSoft nucleophiles like thiolates are also expected to attack the electronically activated C2 carbon.
Grignard Reagent (RMgX)2-Alkyl-2-(hydroxymethyl)-N-methyl-2-nitroethan-1-amine1-Alkyl-2-(hydroxymethyl)-N-methyl-2-nitroethan-1-amineCarbon nucleophiles will likely follow the same regiochemical preference due to the powerful electronic activation by the nitro group.

The increased electrophilicity of the ring carbons significantly enhances the reactivity of the aziridine towards nucleophiles. nih.gov The nitro group stabilizes the transition state of the nucleophilic attack, thereby lowering the activation energy for the ring-opening reaction. This activation is a common strategy employed in the synthesis of complex nitrogen-containing molecules from aziridine precursors. nih.gov

While the aziridine in this compound is already activated towards nucleophilic attack, its reactivity can be further enhanced by electrophilic activation of the ring nitrogen. Protonation or Lewis acid coordination to the nitrogen atom forms a highly reactive aziridinium (B1262131) ion. In this positively charged intermediate, the C-N bonds are significantly weakened, making the ring even more susceptible to cleavage by nucleophiles.

For N-methylated aziridines, electrophilic activation typically involves the use of strong acids or Lewis acids. The regioselectivity of the subsequent nucleophilic attack on the aziridinium ion is dependent on the substitution pattern. In the case of the aziridinium ion derived from this compound, the positive charge on the nitrogen atom further enhances the electrophilicity of the ring carbons. The directing effect of the nitro group at C2 would still be expected to favor nucleophilic attack at this position, leading to the same regiochemical outcome as in the direct nucleophilic ring-opening, but likely at a much faster rate.

Transition metal catalysis offers a powerful and versatile approach to aziridine ring-opening reactions, often providing access to unique reactivity and selectivity patterns. mdpi.comscilit.comresearchgate.net Various transition metals, including palladium, rhodium, copper, and nickel, have been shown to catalyze the ring-opening of aziridines with a wide range of nucleophiles. mdpi.comscilit.comresearchgate.net

These reactions can proceed through several mechanistic pathways, including oxidative addition of the C-N bond to the metal center, followed by reductive elimination. mdpi.com The regioselectivity of metal-catalyzed ring-opening reactions is influenced by the nature of the metal catalyst, the ligands, and the substituents on the aziridine ring. For this compound, metal-catalyzed cross-coupling reactions could be envisioned with organometallic reagents, providing a route to carbon-carbon bond formation at either the C2 or C3 position, depending on the catalytic system employed. The stereochemical outcome of these reactions is often controlled by the mechanism of the catalytic cycle, with both retention and inversion of stereochemistry being possible. mdpi.com

Table 2: Potential Metal-Catalyzed Ring-Opening Reactions of this compound

Metal CatalystNucleophile/Coupling PartnerPotential Product(s)Mechanistic Considerations
Palladium(0)Organoboronic acids (Suzuki coupling)Arylated or vinylated amino alcoholsOxidative addition of the C-N bond to Pd(0), followed by transmetalation and reductive elimination.
Copper(I)Grignard reagents (Kumada-type coupling)Alkylated amino alcoholsFormation of a cuprate (B13416276) intermediate followed by nucleophilic attack on the aziridine.
Rhodium(I)Carbon monoxide (Carbonylation)β-LactamsInsertion of CO into the C-N bond of the aziridine ring.
Nickel(0)Organozinc reagents (Negishi coupling)Alkylated or arylated amino alcoholsSimilar to palladium-catalyzed couplings, proceeding through an oxidative addition/reductive elimination cycle.

Nucleophilic Ring-Opening Reactions

Reactions Involving the Nitro Group

The nitro group in this compound is a versatile functional group that can undergo a variety of chemical transformations. nih.govwikipedia.org These reactions can be broadly categorized into reductions and reactions involving the alpha-carbon, although the latter is not applicable in this case as the nitro group is attached to a quaternary carbon.

The most common reaction of the nitro group is its reduction to an amine. researchgate.netwikipedia.org This transformation can be achieved using a wide range of reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metal-based reducing agents (e.g., Fe/HCl, SnCl₂). The reduction of the nitro group in this compound would yield (1-methyl-2-aminoaziridin-2-yl)methanol, a vicinal diamine precursor. Careful selection of the reducing agent would be necessary to avoid the simultaneous cleavage of the strained aziridine ring.

Other transformations of the nitro group include its partial reduction to a hydroxylamine (B1172632) or a nitroso compound, and its conversion to other functional groups via reactions such as the Nef reaction, although the latter requires an alpha-proton which is absent in this molecule. nih.gov The strong electron-withdrawing nature of the nitro group also influences the reactivity of the adjacent hydroxymethyl group, potentially making the hydroxyl proton more acidic.

Reduction of the Nitro Group to Amine or Other Nitrogen Functionalities

The reduction of the nitro group is a fundamental transformation in organic synthesis, offering a pathway to various nitrogen-containing functional groups. A range of reducing agents can be employed to achieve the selective reduction of the nitro group in this compound to the corresponding amine or intermediate functionalities such as hydroxylamines and oximes. wikipedia.orgnih.gov

Commonly used methods for the reduction of aliphatic nitro compounds to amines include catalytic hydrogenation with catalysts like Raney nickel or platinum(IV) oxide. wikipedia.orgcommonorganicchemistry.com Other reagents such as iron in acidic media or zinc dust with ammonium (B1175870) chloride can also be effective. wikipedia.orgcommonorganicchemistry.com The choice of reagent is crucial to avoid undesired side reactions, such as the cleavage of the strained aziridine ring.

The reduction can proceed through a stepwise mechanism, initially forming a nitroso intermediate, which is rapidly reduced to a hydroxylamine. nih.gov Further reduction then yields the primary amine. nih.gov By carefully controlling the reaction conditions and the reducing agent, it is possible to isolate these intermediate products. For instance, reduction with zinc dust in the presence of ammonium chloride can favor the formation of the hydroxylamine. wikipedia.org

Product Reagents and Conditions Notes
AmineH₂, Raney Nickel or PtO₂Catalytic hydrogenation is often efficient for this transformation. commonorganicchemistry.com
AmineFe, Acetic AcidProvides a mild method for reduction. commonorganicchemistry.com
AmineLiAlH₄A strong reducing agent that can reduce aliphatic nitro compounds. commonorganicchemistry.com
HydroxylamineZn, NH₄ClCan allow for the isolation of the intermediate hydroxylamine. wikipedia.org
OximeSnCl₂ or CrCl₂Metal salts can be used for the conversion of nitro compounds to oximes. wikipedia.org

Participation of the Nitro Group in [3+2] Cycloaddition Reactions

The electron-deficient nature of the double bond in nitroalkenes makes them excellent partners in [3+2] cycloaddition reactions. While the nitro group in this compound is not directly part of a double bond, the electron-withdrawing effect on the aziridine ring can influence its reactivity as a dipolarophile. More commonly, aziridines themselves can act as precursors to azomethine ylides, which are 1,3-dipoles that readily participate in [3+2] cycloadditions with various dipolarophiles. researchgate.netuchicago.edu

The thermal or photochemical ring-opening of the aziridine can generate the azomethine ylide. The presence of the nitro group would be expected to influence the stability and reactivity of this intermediate. This ylide can then react with a variety of electron-deficient alkenes and alkynes to form five-membered heterocyclic rings. researchgate.net This approach provides a versatile route to complex nitrogen-containing polycyclic structures.

Dipolarophile Resulting Heterocycle Reaction Conditions
Electron-deficient alkenesPyrrolidine derivativesThermal or photochemical
Electron-deficient alkynesDihydropyrrole derivativesThermal or photochemical
Aldehydes/KetonesOxazolidine derivativesLewis acid catalysis may be required

Role of the Nitro Group as a Leaving Group in Substitution Processes

Nucleophilic attack at the carbon bearing the nitro group would be followed by the departure of the nitrite (B80452) anion. This process would be highly dependent on the nature of the attacking nucleophile and the reaction conditions. The strong electron-withdrawing nature of the nitro group makes the carbon atom to which it is attached electrophilic and thus susceptible to nucleophilic attack. libretexts.org

Transformations at the Methanol (B129727) Group

The primary alcohol functionality of the methanol group is a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the carbon skeleton.

Oxidation Reactions

The primary alcohol of the methanol group can be oxidized to an aldehyde or a carboxylic acid using a variety of oxidizing agents. The choice of reagent determines the extent of the oxidation.

For the selective oxidation to the aldehyde, mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly employed. These reagents are known to minimize over-oxidation to the carboxylic acid.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will typically lead to the formation of the corresponding carboxylic acid. Careful control of the reaction conditions is necessary to avoid degradation of the sensitive aziridine ring.

Product Oxidizing Agent Typical Conditions
AldehydePyridinium chlorochromate (PCC)Dichloromethane, room temperature
AldehydeDess-Martin periodinaneDichloromethane, room temperature
Carboxylic AcidPotassium permanganate (KMnO₄)Basic, aqueous solution, then acidification
Carboxylic AcidJones Reagent (CrO₃/H₂SO₄)Acetone, 0 °C to room temperature

Esterification and Etherification Reactions

The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, to form the corresponding esters. medcraveonline.commasterorganicchemistry.com The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. youtube.commasterorganicchemistry.com Alternatively, acylation with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) is often more efficient.

Etherification can be achieved through various methods, most notably the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.

Reaction Type Reagents Product
EsterificationCarboxylic acid, acid catalystEster
EsterificationAcid chloride, base (e.g., pyridine)Ester
EsterificationAcid anhydride, base (e.g., pyridine)Ester
EtherificationAlkyl halide, strong base (e.g., NaH)Ether

Derivatization to Halogenated or Other Functional Groups

The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. This activated intermediate can then be readily displaced by a variety of nucleophiles, including halides, to introduce a range of functional groups.

Direct conversion of the alcohol to a halogenated derivative can also be accomplished using specific halogenating agents. nih.gov For example, thionyl chloride (SOCl₂) can be used to convert the alcohol to the corresponding chloride, while phosphorus tribromide (PBr₃) can be used for the bromide. These transformations provide a gateway to a host of other derivatives through subsequent nucleophilic substitution reactions.

Functional Group Reagents Intermediate/Product
Tosylatep-Toluenesulfonyl chloride, pyridineTosylate (good leaving group)
MesylateMethanesulfonyl chloride, triethylamineMesylate (good leaving group)
ChlorideThionyl chloride (SOCl₂)Alkyl chloride
BromidePhosphorus tribromide (PBr₃)Alkyl bromide

Intramolecular Rearrangements and Isomerization Pathways

Intramolecular rearrangements involve the reorganization of a molecule's carbon skeleton or the migration of functional groups within the same molecule. For a substituted nitroaziridine like this compound, these pathways are influenced by the high ring strain of the three-membered aziridine ring and the strong electron-withdrawing nature of the nitro group.

Nitroaziridine to Nitroenamine Isomerization

The isomerization of a nitroaziridine to a nitroenamine is a theoretically plausible rearrangement. This transformation would involve the cleavage of a carbon-carbon bond within the aziridine ring, followed by a proton transfer to form the more stable enamine structure. The driving force for such a rearrangement would be the relief of the significant ring strain present in the aziridine ring.

The proposed mechanism for this isomerization would likely proceed through a ring-opening step to form a zwitterionic or diradical intermediate. The presence of the nitro group would stabilize the negative charge on the adjacent carbon, facilitating the initial ring cleavage. Subsequent proton migration would then lead to the formation of the nitroenamine.

Table 1: Plausible Intermediates in Nitroaziridine to Nitroenamine Isomerization

Intermediate TypeDescriptionKey Features
ZwitterionA molecule with both positive and negative formal charges.Charge separation; potential for stabilization by polar solvents.
DiradicalA molecule with two unpaired electrons.Can be formed under thermal or photochemical conditions.

Factors such as temperature, solvent polarity, and the presence of catalysts (acid or base) would be expected to significantly influence the feasibility and rate of this isomerization. However, without specific experimental data for this compound, this pathway remains a theoretical consideration based on the fundamental principles of organic chemistry.

Other Skeletal Rearrangements

Beyond the specific isomerization to a nitroenamine, other skeletal rearrangements of this compound could be envisioned, although they are not documented. Aziridines, in general, can undergo a variety of rearrangements, often promoted by thermal, photochemical, or catalytic conditions.

For instance, cleavage of the C-N bond of the aziridine ring could lead to the formation of an azomethine ylide. This highly reactive intermediate could then undergo subsequent intramolecular reactions or cycloadditions if a suitable reaction partner is present.

Another possibility involves rearrangements initiated by the nitro group. For example, a nitronate intermediate could be formed, which might then participate in further structural reorganizations.

It is critical to emphasize that these potential rearrangement pathways are speculative and based on analogous reactions in related chemical systems. The specific substitution pattern of this compound, with a methyl group on the nitrogen, a nitro group, and a hydroxymethyl group on the same carbon, would undoubtedly exert a unique electronic and steric influence on its reactivity, making experimental investigation essential to determine its actual transformation pathways.

Stereochemical Considerations in Synthesis and Reactivity

Diastereoselectivity in Aziridine (B145994) Ring Construction

The formation of the three-membered aziridine ring in polysubstituted systems such as (1-Methyl-2-nitroaziridin-2-yl)methanol presents significant stereochemical challenges. The relative orientation of the substituents on the aziridine core is determined during the cyclization step, and achieving high diastereoselectivity is a key objective in its synthesis. While specific studies on the diastereoselective synthesis of this compound are not extensively documented, general principles of aziridination can be applied to understand the potential stereochemical outcomes.

The construction of the 2,2-disubstituted aziridine ring in this molecule would likely proceed via the addition of a nitronate equivalent to a suitable precursor, followed by cyclization. The diastereoselectivity of this process would be influenced by several factors, including the nature of the starting materials, the reagents employed, and the reaction conditions. For instance, the use of chiral auxiliaries on the starting alkene or the nitrogen source can effectively control the facial selectivity of the initial addition step, thereby dictating the stereochemistry of the final aziridine.

Precursor TypeCyclization MethodExpected Diastereoselectivity
Substituted AlkeneAziridination with a nitrogen sourceDependent on facial bias of the alkene and steric hindrance.
α,β-Unsaturated Nitro CompoundMichael addition of an amine followed by cyclizationControlled by the stereochemistry of the Michael addition.

Enantioselective Synthesis Approaches

The synthesis of enantiomerically pure this compound is crucial for evaluating its potential biological applications. Several strategies can be envisioned for its enantioselective synthesis, primarily involving the use of chiral catalysts or chiral starting materials. nih.gov

Catalytic asymmetric aziridination is a powerful tool for the synthesis of chiral aziridines. rsc.org This approach typically involves the use of a transition metal catalyst complexed with a chiral ligand to catalyze the transfer of a nitrene or its equivalent to an alkene. The choice of metal and ligand is critical in achieving high enantioselectivity. For a geminally disubstituted aziridine like this compound, the enantioselectivity would be determined by the catalyst's ability to differentiate between the two prochiral faces of the precursor.

Alternatively, a substrate-controlled approach can be employed, where a chiral starting material is used to induce asymmetry in the final product. For example, starting from a chiral allylic alcohol, an asymmetric epoxidation followed by a ring-opening/ring-closing cascade could potentially lead to the desired enantiomerically enriched aziridine.

ApproachKey FeaturePotential Enantiomeric Excess (ee)
Catalytic Asymmetric AziridinationChiral transition metal catalystCan achieve high ee values (>90%).
Chiral AuxiliaryCovalently attached chiral groupHigh diastereoselectivity, which translates to high enantioselectivity after removal.
Chiral SubstrateUse of an enantiomerically pure starting materialDependent on the stereospecificity of the subsequent reactions.

Stereochemical Control in Ring-Opening Reactions

The strained three-membered ring of aziridines makes them susceptible to ring-opening reactions with a variety of nucleophiles. The stereochemical outcome of these reactions is highly dependent on the reaction mechanism, which can be either S(_N)2 or S(_N)1 in character. For this compound, the presence of the electron-withdrawing nitro group and the hydroxymethyl group at the C2 position significantly influences the regioselectivity and stereoselectivity of the ring-opening.

In general, nucleophilic attack on activated aziridines proceeds via an S(_N)2 mechanism, resulting in an inversion of configuration at the carbon atom being attacked. The regioselectivity of the attack is governed by both steric and electronic factors. The quaternary C2 carbon in this compound is sterically hindered, which might favor nucleophilic attack at the less substituted C3 carbon. However, the electron-withdrawing nitro group can activate the C2 position towards nucleophilic attack.

The stereospecificity of ring-opening reactions of aziridines is a valuable feature in synthetic chemistry, allowing for the controlled introduction of new stereocenters. chemrxiv.orgresearchgate.net For instance, the ring-opening of a chiral, enantiomerically pure aziridine with a nucleophile can lead to the formation of a chiral, non-racemic β-amino alcohol or other valuable building blocks with predictable stereochemistry. mdpi.com

Configurational Stability and Epimerization Studies

The configurational stability of the stereocenters in this compound is a critical aspect, particularly the nitrogen atom of the aziridine ring. Pyramidal inversion of the nitrogen atom in aziridines is a known process, and the energy barrier for this inversion is typically higher than in acyclic amines due to increased ring strain in the planar transition state. baranlab.org The presence of substituents on the nitrogen and carbon atoms can significantly affect this barrier. For N-alkyl aziridines, this barrier is generally high enough to allow for the isolation of stable invertomers at room temperature.

The stereocenter at the C2 position, being a quaternary carbon, is generally configurationally stable under normal conditions. However, epimerization could potentially occur under certain reaction conditions, for instance, if a reaction proceeds through an intermediate that temporarily breaks the C-N or C-C bond of the ring. Epimerization can also be a concern if the molecule is subjected to basic or acidic conditions that could facilitate the formation of a planar intermediate. rsc.orgyoutube.com Understanding the factors that influence the configurational stability is essential for the handling and application of this compound. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Despite the utility of this technique, there is no published ¹H, ¹³C, or 2D NMR spectroscopic data available for (1-Methyl-2-nitroaziridin-2-yl)methanol in the scientific literature.

Hypothetical ¹H NMR Data for this compound

ProtonsChemical Shift (ppm)MultiplicityIntegration
-CH₃Data not availableData not availableData not available
-CH₂ (aziridine)Data not availableData not availableData not available
-CH₂OHData not availableData not availableData not available
-OHData not availableData not availableData not available

Hypothetical ¹³C NMR Data for this compound

CarbonChemical Shift (ppm)
-CH₃Data not available
C-N (aziridine)Data not available
C-NO₂ (aziridine)Data not available
-CH₂OHData not available

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the nitro (NO₂) group, C-H bonds, and the C-N bond of the aziridine (B145994) ring. The position and intensity of these bands would provide evidence for the presence of these functional groups.

A search of the scientific literature reveals no experimentally obtained or published IR spectrum for this compound.

Hypothetical IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
O-H stretch (alcohol)Data not available
N-O stretch (nitro)Data not available
C-H stretch (alkane)Data not available
C-N stretch (aziridine)Data not available

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight and confirm its elemental composition. The fragmentation pattern observed in the mass spectrum would offer insights into the connectivity of the atoms within the molecule.

There is no mass spectrometry data, including molecular weight or fragmentation analysis, reported for this compound in the scientific literature.

X-ray Crystallography for Solid-State Structure Determination

No crystallographic data for this compound has been published, and it is not known if this compound has been synthesized or crystallized.

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment

Given that the 2-position of the aziridine ring in this compound is a stereocenter, the compound can exist as a pair of enantiomers. Chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), would be the standard method to separate and quantify these enantiomers. This analysis is crucial for determining the enantiomeric purity of a sample.

There are no published studies on the chiral separation or the assessment of enantiomeric or diastereomeric purity of this compound.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Currently, there are no published DFT studies that have determined the optimized molecular geometry, bond lengths, bond angles, and electronic properties—such as HOMO-LUMO energy gap, electrostatic potential, and charge distribution—of (1-Methyl-2-nitroaziridin-2-yl)methanol. Such calculations would be crucial for understanding the molecule's stability and electronic behavior.

Computational Modeling of Reaction Mechanisms and Transition States

The reaction mechanisms involving this compound, including potential ring-opening reactions, decomposition pathways, or reactions with other molecules, have not been computationally modeled. As a result, there is no information on the transition state structures, activation energies, or reaction thermodynamics for this compound.

Prediction of Spectroscopic Parameters

Computational methods are often used to predict spectroscopic data such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. However, no such predictive studies have been performed or published for this compound. This data would be invaluable for the experimental identification and characterization of the compound.

Conformation Analysis and Conformational Isomerism

A detailed conformational analysis of this compound, which would identify the most stable conformers and the energy barriers between them, is not present in the scientific literature. Understanding the conformational preferences is essential for predicting the molecule's three-dimensional shape and how it might interact with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Focus on structural parameters influencing reactivity)

QSAR models are used to correlate a molecule's structural features with its chemical reactivity or biological activity. For this compound, no QSAR studies have been conducted to identify the key structural parameters that would influence its reactivity. Such models would require a dataset of related compounds with known reactivity data, which does not appear to be available.

Applications in Organic Synthesis

Utilization as Chiral Building Blocks

The presence of a stereocenter at the C2 position of the aziridine (B145994) ring, substituted with both a nitro and a hydroxymethyl group, makes (1-Methyl-2-nitroaziridin-2-yl)methanol a valuable chiral building block. Enantiomerically pure forms of this compound can be accessed through asymmetric synthesis or chiral resolution, providing a gateway to a wide array of stereochemically defined molecules. scispace.com The synthetic utility of such chiral aziridines is primarily derived from their stereospecific ring-opening reactions. scispace.com

The regioselectivity of the ring-opening is influenced by the electronic nature of the substituents and the reaction conditions. Nucleophilic attack can occur at either of the two-ring carbons, leading to the formation of distinct products with predictable stereochemistry. For instance, the reaction with various nucleophiles can proceed with inversion of configuration at the site of attack, allowing for the transfer of chirality from the starting aziridine to the product.

Table 1: Illustrative Stereospecific Ring-Opening Reactions of a Chiral Aziridine

NucleophileProduct TypeStereochemical Outcome
Organocuprates (R₂CuLi)β-Amino alcoholsInversion at C3
Azides (N₃⁻)Vicinal azido-aminesInversion at C2 or C3
Thiols (RSH)β-Amino sulfidesInversion at C2 or C3
Halides (X⁻)Vicinal halo-aminesInversion at C2 or C3

Note: This table represents generalized reactivity for chiral aziridines and is illustrative for the potential applications of enantiopure this compound.

Employment as Synthons for the Construction of Complex Heterocyclic Systems

The strained nature of the aziridine ring, coupled with the electron-withdrawing effect of the nitro group, makes this compound an excellent synthon for the synthesis of more complex heterocyclic systems. nih.gov The ring-opening of the aziridine can be followed by intramolecular cyclization, leading to the formation of larger, more elaborate ring structures.

For example, the hydroxymethyl group can act as an internal nucleophile after the initial ring-opening by an external reagent. This strategy can be employed to construct five- or six-membered nitrogen-containing heterocycles, which are common motifs in pharmaceuticals and natural products. frontiersin.org Furthermore, the nitro group can participate in various transformations, such as reduction to an amino group or involvement in cycloaddition reactions, to build diverse heterocyclic frameworks. nih.gov

Table 2: Potential Heterocyclic Systems Derived from this compound

Reaction SequenceResulting Heterocycle
Ring-opening followed by intramolecular cyclizationPiperidines, Pyrrolidines, Morpholines
Reduction of nitro group and subsequent cyclizationPiperazines, Diazepanes
Cycloaddition involving the nitroalkene moietyIsoxazolines

Note: This table illustrates potential synthetic pathways and is not based on experimentally verified reactions for this specific compound.

Precursor for Nitrogen-Containing Polyfunctional Molecules

The ring-opening of this compound provides a direct route to acyclic, polyfunctional molecules containing nitrogen. The cleavage of the C-N or C-C bond of the aziridine ring by a variety of reagents introduces new functional groups, resulting in products with a high density of reactive sites. These highly functionalized intermediates can then be further elaborated into more complex target molecules. mdpi.com

For instance, reductive ring-opening can lead to amino alcohols, while reaction with carbon nucleophiles can generate new carbon-carbon bonds. The presence of the nitro and hydroxyl groups adds further handles for chemical modification, allowing for a modular approach to the synthesis of diverse nitrogenous compounds.

Development of Novel Reaction Methodologies Involving Nitroaziridines

The unique reactivity of nitroaziridines, such as this compound, provides a platform for the development of novel synthetic methodologies. Research in this area could focus on transition-metal-catalyzed ring-opening and ring-expansion reactions, as well as domino reactions that form multiple bonds in a single operation. mdpi.com

The activation of the aziridine ring by the N-methyl group and the C2-nitro group can be exploited to achieve transformations that are not possible with less functionalized aziridines. nih.govsemanticscholar.org For example, the development of catalytic, enantioselective ring-opening reactions would be of significant interest for the synthesis of chiral amines and their derivatives.

Contribution to the Synthesis of Diverse Chemical Libraries

The versatility of this compound as a synthetic building block makes it an attractive starting material for the generation of diverse chemical libraries for drug discovery and other applications. The ability to introduce a wide range of substituents through ring-opening reactions, combined with the potential for further functionalization of the nitro and hydroxyl groups, allows for the rapid creation of a large number of structurally distinct molecules from a common precursor. This approach is highly valuable in the search for new bioactive compounds.

Q & A

Q. What are the recommended methods for synthesizing (1-Methyl-2-nitroaziridin-2-yl)methanol, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves nitroaziridine ring formation followed by functionalization of the methanol group. A common approach is nitration of a pre-formed aziridine derivative under controlled acidic conditions. For purity validation, use high-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, methanol/water mobile phase) . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) should confirm molecular structure and absence of byproducts. Crystallization and X-ray diffraction (via SHELX ) can resolve stereochemical ambiguities.

Q. How can the structural stability of this compound be assessed under varying experimental conditions?

  • Methodological Answer : Stability studies should test thermal (e.g., 25–100°C), pH (acidic/basic buffers), and photolytic (UV exposure) conditions. Monitor degradation via HPLC retention time shifts or new MS peaks. For kinetic analysis, use Arrhenius plots to predict shelf life. Crystallographic data (via WinGX ) can identify structural deformations under stress.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Due to the nitroaziridine group’s potential mutagenicity and methanol’s toxicity , use fume hoods, nitrile gloves, and eye protection. Conduct in vitro cytotoxicity assays (e.g., cell viability tests with IC₅₀ determination) to establish exposure limits. Ventilated storage at 2–8°C in amber glass is recommended to prevent decomposition.

Advanced Research Questions

Q. How can computational modeling optimize the reaction pathways for synthesizing this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., Gaussian or ORCA software) can model transition states and energetics of nitroaziridine ring closure. Compare computed NMR chemical shifts with experimental data to validate intermediates. Molecular dynamics simulations (e.g., GROMACS) predict solvent effects on reaction yields.

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Conflicting NMR/IR peaks may arise from tautomerism or solvent effects. Use variable-temperature NMR to identify dynamic equilibria. Cross-validate with X-ray crystallography (SHELXL ) and high-resolution MS. For ambiguous cases, synthesize isotopically labeled analogs (e.g., ¹⁵N) to trace electronic environments.

Q. How can the stereochemical outcomes of this compound reactions be controlled and analyzed?

  • Methodological Answer : Chiral catalysts (e.g., BINOL-derived ligands) or enantioselective reagents can bias ring-opening reactions. Analyze enantiomeric excess via chiral HPLC or circular dichroism (CD). For diastereomers, use 2D NMR (NOESY) to confirm spatial arrangements. Crystallographic data (ORTEP ) provides absolute configuration proof.

Q. What advanced techniques quantify trace impurities in this compound batches?

  • Methodological Answer : Ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS detects sub-ppm impurities. Isotope dilution assays improve accuracy. For nitroso byproducts, use electron paramagnetic resonance (EPR) spectroscopy. Validate methods per ICH guidelines for precision and robustness.

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

  • Methodological Answer : Reassess solvent and temperature parameters in simulations to match lab conditions. Validate force fields with experimental crystallographic data (SHELX ). If steric effects are underestimated, refine torsional parameters using crystallography-derived bond angles. Collaborative tools like CRYSTAL databases aid in benchmarking.

Q. What statistical frameworks are suitable for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model IC₅₀ values. Bootstrap resampling quantifies confidence intervals. For in vitro assays (e.g., lung cell lines ), apply ANOVA with post-hoc Tukey tests to compare treatment groups. Bayesian hierarchical models account for batch-to-batch variability.

Cross-Disciplinary Applications

Q. How can this compound be applied in materials science or medicinal chemistry?

  • Methodological Answer : As a nitroaziridine precursor, it can generate polyfunctionalized amines for polymer crosslinking. In drug discovery, its strained ring enables "click chemistry" for bioconjugation. Screen bioactivity via high-throughput assays (e.g., kinase inhibition) and ADMET profiling (e.g., microsomal stability ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.